

# Spectroscopic and chromatographic comparison of synthesized versus commercially available tetrachloropropene.

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## Compound of Interest

Compound Name: *Tetrachloropropene*

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## A Comparative Analysis of Synthesized Versus Commercially Available Tetrachloropropene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic and chromatographic comparison between synthetically produced **1,1,2,3-tetrachloropropene** and its commercially available counterparts. The objective is to offer a clear, data-driven assessment of purity, isomeric distribution, and potential impurities, enabling researchers to make informed decisions for their specific applications.

## Synthesis and Commercial Availability

Synthesis: **1,1,2,3-tetrachloropropene** is typically synthesized through a multi-step process involving the chlorination and dehydrochlorination of propylene derivatives. A common route starts with the reaction of ethylene and carbon tetrachloride to form **1,1,1,3-tetrachloropropane**, which is then subjected to dehydrochlorination, chlorination, and isomerization to yield the final product.<sup>[1][2][3]</sup> Another reported method involves the dehydrochlorination and isomerization of **1,1,1,3,3-pentachloropropane**.<sup>[4]</sup> These synthetic routes can lead to the formation of various isomers and byproducts that may be present in the final product.

Commercial Availability: **1,1,2,3-tetrachloropropene** is commercially available from various chemical suppliers. The purity of the commercial-grade product is typically around 97%.<sup>[5]</sup> It is important to note that the remaining percentage may consist of isomers, residual starting materials, or byproducts from the manufacturing process.

## Spectroscopic Comparison

This section provides a comparative overview of the expected spectroscopic data for synthesized and commercial **1,1,2,3-tetrachloropropene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is a powerful tool for identifying the hydrogen environments in a molecule. For **1,1,2,3-tetrachloropropene**, the spectrum is expected to show signals corresponding to the vinyl and allyl protons. The chemical shifts and coupling constants will be indicative of the specific isomer present.

<sup>13</sup>C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in **1,1,2,3-tetrachloropropene** are influenced by the presence of the chlorine atoms and the double bond.

Table 1: Comparison of Expected NMR Data

Parameter	Synthesized 1,1,2,3-Tetrachloropropene	Commercial 1,1,2,3-Tetrachloropropene
<hr/>		
<sup>1</sup> H NMR		
Chemical Shifts (ppm)	Expected signals for vinyl and allyl protons, potential for minor peaks from isomers.	Predominant signals for 1,1,2,3-tetrachloropropene, possible small signals from impurities.
Coupling Constants (Hz)	Characteristic J-couplings for the specific isomeric structure.	Consistent with the primary isomer.
<hr/>		
<sup>13</sup> C NMR		
Chemical Shifts (ppm)	Signals corresponding to the three unique carbon atoms.	Predominant signals for 1,1,2,3-tetrachloropropene.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **1,1,2,3-tetrachloropropene** is expected to show characteristic absorption bands for C=C and C-Cl stretching vibrations.

Table 2: Comparison of Expected FTIR Data

Functional Group	Wavenumber (cm <sup>-1</sup> )	Synthesized 1,1,2,3-Tetrachloropropene	Commercial 1,1,2,3-Tetrachloropropene
C=C Stretch	1600-1680	Expected to be present.	Expected to be present.
C-Cl Stretch	600-800	Strong absorptions expected.	Strong absorptions expected.
C-H Stretch (alkenyl)	3000-3100	Expected to be present.	Expected to be present.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 1,1,2,3-tetrachloropropene will show a characteristic isotopic pattern due to the presence of four chlorine atoms.

Table 3: Comparison of Expected Mass Spectrometry Data

Parameter	Synthesized 1,1,2,3-Tetrachloropropene	Commercial 1,1,2,3-Tetrachloropropene
Molecular Ion ( $M^+$ )	Expected cluster of peaks around m/z 178, 180, 182, 184 due to chlorine isotopes.	Consistent with the theoretical isotopic distribution for $C_3H_2Cl_4$ .
Fragmentation Pattern	Characteristic losses of Cl and HCl.	Consistent with the fragmentation of 1,1,2,3-tetrachloropropene.

## Chromatographic Comparison

Chromatographic techniques are essential for assessing the purity and isomeric composition of tetrachloropropene samples.

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. It is ideal for analyzing the purity of tetrachloropropene and identifying any volatile impurities or isomers.

### High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of tetrachloropropene, particularly for non-volatile impurities. A reverse-phase method with a suitable organic modifier would be appropriate.[\[6\]](#)

Table 4: Comparison of Expected Chromatographic Data

Parameter	Synthesized 1,1,2,3-Tetrachloropropene	Commercial 1,1,2,3-Tetrachloropropene
GC-MS		
Purity (%)	Dependent on the success of the synthesis and purification.	Typically around 97%.
Major Peak	Retention time corresponding to 1,1,2,3-tetrachloropropene.	Retention time consistent with the reference standard.
Impurity Peaks	May show peaks for isomers, starting materials, or byproducts.	May show minor peaks for isomers or other impurities.
HPLC		
Purity (%)	Dependent on the sample.	High purity expected for the main component.
Major Peak	Retention time for 1,1,2,3-tetrachloropropene.	Consistent with the reference standard.

## Experimental Protocols

### Synthesis of 1,1,2,3-Tetrachloropropene

A representative synthesis involves the following steps:

- Chlorination of 1,3-Dichloropropene: 1,3-Dichloropropene is reacted with chlorine gas under UV irradiation to produce 1,1,2,2,3-pentachloropropane.
- Dehydrochlorination: The resulting pentachloropropane is then dehydrochlorinated using a base, such as sodium hydroxide, to yield a mixture of **tetrachloropropene** isomers.
- Isomerization and Purification: The mixture is then subjected to isomerization, often using a catalyst, to enrich the desired 1,1,2,3-**tetrachloropropene** isomer, followed by fractional distillation to purify the final product.

## NMR Spectroscopy

- Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- $^1\text{H}$  NMR Parameters: Typical parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Parameters: Proton-decoupled spectra are acquired with a larger number of scans due to the lower natural abundance of  $^{13}\text{C}$ .

## FTIR Spectroscopy

- Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A standard FTIR spectrometer is used.
- Data Acquisition: Spectra are typically recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum is collected and subtracted from the sample spectrum.

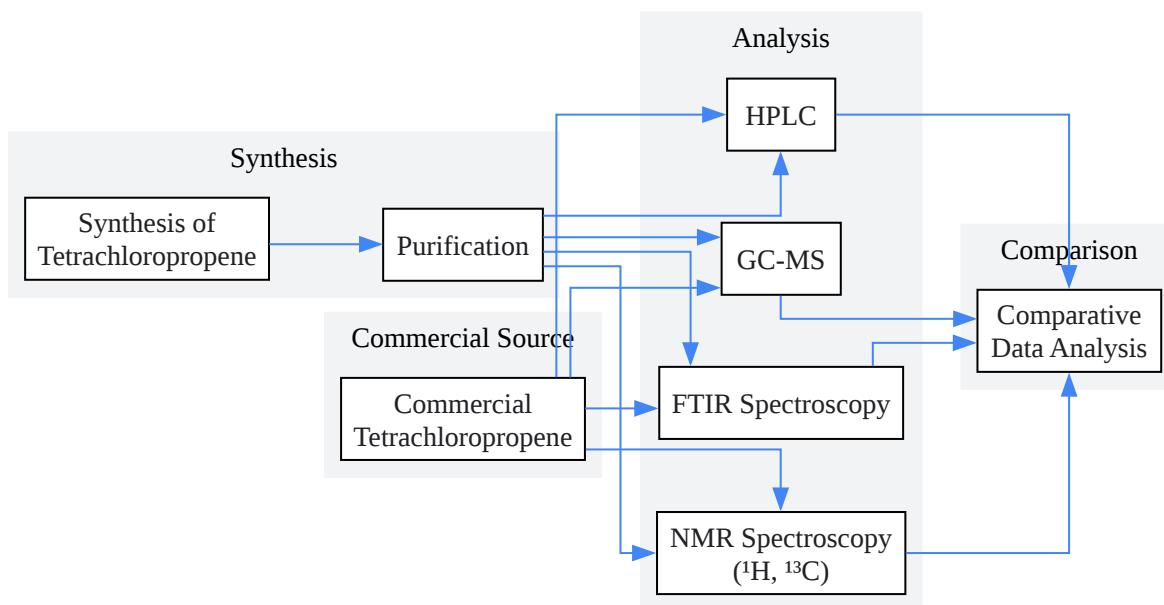
## GC-MS Analysis

- Sample Preparation: Samples are diluted in a suitable solvent (e.g., dichloromethane or hexane).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
- GC Conditions: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature program is optimized to separate the components of interest. Helium is commonly used as the carrier gas.
- MS Conditions: Electron ionization (EI) at 70 eV is standard. The mass spectrometer is scanned over a mass range of  $\text{m/z}$  40-300.

## HPLC Analysis

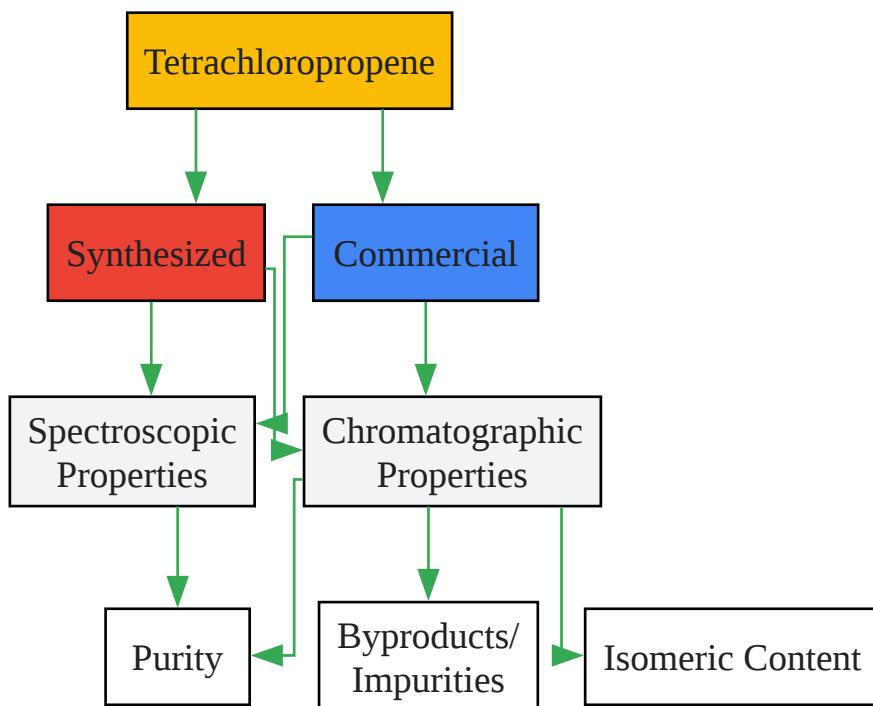
- Sample Preparation: Samples are dissolved in the mobile phase.
- Instrumentation: A standard HPLC system with a UV detector is used.
- Chromatographic Conditions: A reverse-phase C18 column is typically employed. The mobile phase is a mixture of an organic solvent (e.g., acetonitrile) and water, with a small amount of acid (e.g., phosphoric acid or formic acid) added to improve peak shape.[6]

## Visualizations



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Caption: Experimental workflow for the comparison of synthesized and commercial **tetrachloropropene**.

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Caption: Logical relationship for the comparative analysis of **tetrachloropropene** sources.

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